molecular formula C8H6F3NO3 B1409587 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1228898-35-8

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1409587
CAS No.: 1228898-35-8
M. Wt: 221.13 g/mol
InChI Key: MBJJYXYSNMEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of a hydroxyl group at the second position, a trifluoromethyl group at the fifth position, and an acetic acid moiety at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-Hydroxy-5-pyridinecarboxylic acid with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-4(2-6(13)14)7(15)12-3-5/h1,3H,2H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJJYXYSNMEHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.